molecular formula C9H7ClN2O2 B598631 Quinazoline-2-carboxylic acid hydrochloride CAS No. 1204811-24-4

Quinazoline-2-carboxylic acid hydrochloride

Cat. No. B598631
M. Wt: 210.617
InChI Key: TYQONKJAALXRAF-UHFFFAOYSA-N
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Description

Quinazoline-2-carboxylic acid hydrochloride is a compound that belongs to the quinazoline family . Quinazolines have applications in medicinal chemistry due to their antibacterial, antifungal, anticonvulsant, anti-inflammatory, and antitumor activities . They are the basic structural unit of pharmaceuticals and play an important role in modern synthesis of antitumor drugs .


Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives has been a topic of interest in recent years . Quinazoline compounds can be synthesized from the condensation of α-keto acid and 2-aminobenzylamine and then decarboxylation under blue LED irradiation at room temperature without transition metal catalysts or additives .


Molecular Structure Analysis

The molecular structure of Quinazoline-2-carboxylic acid hydrochloride is represented by the SMILES string O=C (O)C1=NC2=CC=CC=C2C=N1.Cl . The empirical formula is C9H6N2O2 · HCl and the molecular weight is 210.62 .


Chemical Reactions Analysis

Quinazoline derivatives have been found to exhibit a broad range of pharmacological activities, which has led to a significant interest in their synthesis and bioactivities . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity .


Physical And Chemical Properties Analysis

Quinazoline-2-carboxylic acid hydrochloride is a solid compound . The empirical formula is C9H6N2O2 · HCl and the molecular weight is 210.62 .

Scientific Research Applications

  • Synthesis and Derivative Formation : One study developed synthetic routes to 4-phenylquinazoline derivatives, starting from hydroxyglycine and 2-aminobenzophenones, leading to 1,2-dihydro-4-phenyl-quinazoline-2-carboxylic acids. These compounds could be further converted into quinazoline derivatives through rearrangement and oxidation (Hoefnagel et al., 1993).

  • Pharmaceutical Applications : Research into the stability of a new pharmaceutical substance, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, under various stress conditions showed its stability against UV radiation, elevated temperature, and oxidants, but instability in alkaline hydrolysis. This substance is a derivative of quinazoline-4(3H)-one (Gendugov et al., 2021).

  • Anticancer Activity : Quinazoline derivatives have been explored for their anticancer properties. For instance, a study synthesized a combinatorial library of 2-(alkyl-, alkaryl-, aryl-, hetaryl-)[1,2,4]triazolo[1,5-c]quinazolines as potential anticancer agents. The most active compound exhibited significant inhibitory effects on various cancer cell lines (Kovalenko et al., 2012).

  • Optoelectronic Materials : Quinazolines have been researched for applications in optoelectronics. A study focused on the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, which is valuable for creating novel optoelectronic materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018).

Safety And Hazards

The safety information for Quinazoline-2-carboxylic acid hydrochloride indicates that it may be harmful if swallowed . It is classified as Acute Tox. 4 Oral . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

quinazoline-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.ClH/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQONKJAALXRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671240
Record name Quinazoline-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinazoline-2-carboxylic acid hydrochloride

CAS RN

1204811-24-4
Record name 2-Quinazolinecarboxylic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204811-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinazoline-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinazoline-2-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
JW Tilley, P Levitan, J Lind, AF Welton… - Journal of medicinal …, 1987 - ACS Publications
… precipitated product was collected and washed with 2-methoxyethanolto give 15.2 g of 7,8,9,10tetrahydro-12-oxo-12Jf-benzo[g]pyrido[2,l-6]quinazoline-2carboxylic acid hydrochloride (…
Number of citations: 36 pubs.acs.org

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